molecular formula C20H16F2N4O3 B1455470 Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 1322616-36-3

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B1455470
CAS No.: 1322616-36-3
M. Wt: 398.4 g/mol
InChI Key: PVAIIDFKUPYMQA-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a fluorinated tetrahydroquinoline derivative featuring a 1,2,4-triazole substituent and a methyl ester group. Its structural complexity includes two fluorinated aromatic rings, a fused tetrahydroquinoline core, and a conformationally flexible triazole moiety. highlights the existence of conformers of this compound, which may influence its physicochemical properties, such as solubility and bioavailability .

Properties

IUPAC Name

methyl 7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAIIDFKUPYMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801102687
Record name 5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322616-36-3
Record name 5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester
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Record name 5-Quinolinecarboxylic acid, 7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-7-fluor-2-(4-fluorphenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydrochinolin-5-carboxylat
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Biological Activity

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 1322616-36-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H16F2N4O3
  • Molecular Weight : 398.37 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥98% .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The biological activity of methyl 7-fluoro derivatives has been evaluated against various bacterial strains. For instance:

  • Antibacterial Activity : Studies have shown that related triazole compounds demonstrate significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.125 to 8 µg/mL.

Antiviral Activity

The compound's triazole framework suggests potential antiviral properties. Research on similar triazole-based compounds indicates efficacy against viral infections, including those caused by Tobacco Mosaic Virus (TMV). The effective concentrations reported suggest a promising antiviral activity that warrants further exploration .

Anticancer Activity

Methyl 7-fluoro derivatives have been investigated for their anticancer properties. A study reported that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most potent compounds showed IC50 values as low as 1.9 µg/mL compared to doxorubicin .

The biological activity of methyl 7-fluoro compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known to inhibit specific enzymes crucial for microbial survival and proliferation.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Cell Cycle Disruption : Anticancer activities may involve the disruption of the cell cycle in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity with MIC values ranging from 0.125 to 8 µg/mL against various bacterial strains
Investigation of Antiviral PropertiesShowed promising antiviral activity against TMV with effective concentrations lower than traditional antiviral agents
Evaluation of Anticancer EffectsReported IC50 values as low as 1.9 µg/mL against HCT116 and MCF7 cell lines

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of tetrahydroquinoline exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of the triazole moiety enhances its bioactivity by improving solubility and stability in biological systems .

Antifungal Activity

Research indicates that this compound demonstrates promising antifungal properties . The presence of the triazole group is particularly noteworthy, as triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes . This mechanism suggests potential applications in treating fungal infections.

Anticancer Research

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has also been explored for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival . This aspect opens avenues for developing new cancer therapies.

Structure-Activity Relationship Studies

The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of similar compounds. By modifying various functional groups on the tetrahydroquinoline scaffold, researchers can assess how these changes impact biological activity and pharmacokinetics .

Synthesis and Chemical Research

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop innovative methodologies for creating diverse chemical entities .

Potential Use in Drug Formulations

Given its promising biological activities, there is potential for developing formulations that incorporate this compound as an active ingredient. Formulation scientists can explore various delivery systems to enhance bioavailability and therapeutic effectiveness .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against several bacterial strains; potential for drug development
Antifungal MechanismInhibition of ergosterol synthesis; effective against Candida species
Anticancer EffectsInduces apoptosis in breast cancer cells; targets specific kinases
SAR InvestigationsModifications led to increased potency; identified key structural features
Synthetic ApplicationsUsed as an intermediate in complex organic syntheses

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of triazole-containing heterocycles with fluorinated aromatic systems. Key structural analogues include:

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 7-Fluoro, 4-fluorophenyl, 1-methyl-1H-1,2,4-triazol-5-yl, methyl ester Tetrahydroquinoline, triazole, ester ~427.35 (estimated)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 2,4-Difluorophenyl, phenylsulfonyl, thioether Triazole, sulfonyl, ketone ~547.52 (calculated)
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () 2,4-Difluorophenyl, phenylsulfonyl, thione Triazole-thione, sulfonyl ~445.44 (calculated)
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone () Chloro, benzophenone, methyl-triazole Triazole, benzophenone ~297.73 (calculated)

Key Observations :

  • The target compound’s methyl ester group distinguishes it from sulfonyl- or ketone-containing analogues (), likely enhancing its metabolic stability compared to thioether or thione derivatives .
  • Fluorination at the 7-position of the tetrahydroquinoline core and the 4-fluorophenyl group may improve lipophilicity and membrane permeability relative to non-fluorinated analogues (e.g., ) .
Physicochemical and Spectroscopic Properties
  • NMR Data: demonstrates that substituent-induced chemical shift variations in regions A (positions 39–44) and B (positions 29–36) of similar compounds can pinpoint structural differences. For the target compound, the fluorinated aromatic protons and triazole methyl group would exhibit distinct shifts compared to non-fluorinated or sulfonyl-containing analogues .
  • Solubility : The methyl ester group may confer moderate aqueous solubility compared to sulfonyl derivatives (), which are more polar but prone to crystallization .

Preparation Methods

Coformer Salts

  • Coformer salts involve the formation of salts between Compound (1) and chiral acids such as [(1S)-endo]-(+)-3-bromo-10-camphor sulfonic acid or (1S)-phenylethanesulfonic acid.
  • These salts can exist optionally as solvates or hydrates.
  • The salt formation improves the compound's physical properties, such as solubility and stability, and facilitates selective crystallization of the desired enantiomer.

Crystallization Technique

  • The crystallization of these coformer salts replaces the chiral chromatography step.
  • This method reduces solvent usage and processing time and minimizes the risk of epimerization and ester cleavage.
  • The crystallization process yields Compound (1) with significantly higher enantiomeric purity and reduced cis/trans isomeric impurities.
  • This approach aligns with regulatory requirements for pharmaceutical purity and supports consistent large-scale production.

Detailed Preparation Procedure (Based on Patent Literature)

Step Description Conditions/Notes
1 Synthesis of racemic methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate Multi-step organic synthesis involving fluorinated aromatic precursors and triazole coupling.
2 Formation of coformer salt with chiral acid (e.g., [(1S)-endo]-(+)-3-bromo-10-camphor sulfonic acid) Mixing racemic Compound (1) with chiral acid in suitable solvents to form salt complexes.
3 Crystallization of the coformer salt Controlled cooling or solvent evaporation to selectively crystallize the (2S,3S) enantiomer salt.
4 Isolation and purification of the crystallized salt Filtration and washing to obtain pure coformer salt crystals.
5 Conversion back to free base (if required) Treatment with base to regenerate Compound (1) from the salt, maintaining stereochemical purity.

Research Findings and Advantages

  • The crystallization of coformer salts has been demonstrated to significantly increase the purity and yield of the desired enantiomer, reducing the need for expensive and inefficient chromatographic separations.
  • The method reduces manufacturing costs and time, and improves the stability of the compound during processing.
  • The approach also minimizes the formation of unwanted isomeric impurities, enhancing the safety and efficacy profile of the final pharmaceutical product.

Summary Table of Preparation Methods

Preparation Aspect Traditional Method Improved Method (Coformer Salt Crystallization)
Purification Technique Chiral chromatography (time and solvent intensive) Crystallization of coformer salts (cost-effective, scalable)
Enantiomeric Purity Moderate, risk of epimerization High, minimized epimerization and isomeric impurities
Scalability Limited due to chromatography constraints Suitable for large-scale pharmaceutical manufacturing
Stability During Processing Risk of methyl ester cleavage and epimerization Enhanced stability through salt formation
Regulatory Compliance Challenging due to impurity profile Improved compliance with purity standards

This detailed analysis of the preparation methods for this compound highlights the shift from traditional chromatographic purification to innovative coformer salt crystallization techniques. These advancements address the challenges of stereochemical purity, stability, and scalability, making the compound more accessible for pharmaceutical development and commercialization.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Multi-step synthesis : Begin with a Biginelli-like condensation to form the tetrahydroquinoline core, followed by regioselective introduction of the 1-methyl-1H-1,2,4-triazol-5-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Optimization : Use polar aprotic solvents (DMF or DMSO) at 80–100°C for cyclization steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography (≥95% purity) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to confirm substituent positions (e.g., fluorine coupling patterns, triazole protons).
  • XRD : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and hydrogen-bonding networks (e.g., tetrahydroquinoline ring puckering) .
  • FTIR : Validate carbonyl (C=O) and triazole (C-N) stretching frequencies (1700–1650 cm1^{-1} and 1550–1450 cm1^{-1}, respectively) .

Q. What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC50_{50} determination).
  • Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) and Western blotting to assess target modulation .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and biological interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity prediction .
  • Molecular docking : Use AutoDock Vina to simulate binding modes with proteins (e.g., PARP-1). Validate with MD simulations (GROMACS) over 50 ns to assess stability .

Q. How does the 1-methyl-1H-1,2,4-triazol-5-yl group influence metabolic stability and pharmacokinetics?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Triazole moieties often reduce CYP450-mediated oxidation .
  • LogP determination : Use shake-flask method (octanol/water) to assess lipophilicity. Compare with analogs lacking the triazole group .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life, Cmax_{\text{max}}, and bioavailability in rodent models. Adjust dosing regimens if rapid clearance is observed.
  • Metabolite identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites. Corrogate inactive metabolites with structural analogs .

Q. How can regioselectivity challenges during triazole introduction be addressed?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., NH of tetrahydroquinoline) with Boc or Fmoc groups before triazole coupling .
  • Catalyst screening : Test Pd(OAc)2_2/XPhos or Buchwald-Hartwig conditions for C-N bond formation. Monitor regioselectivity via 19F^{19}\text{F}-NMR .

Q. What analytical approaches detect degradation products under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Analyze via HPLC-DAD (C18 column, acetonitrile/water gradient).
  • Mass spectral libraries : Compare degradation peaks with synthetic standards (e.g., hydrolyzed ester or oxidized triazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
Reactant of Route 2
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

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